N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
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Description
N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a useful research compound. Its molecular formula is C20H18N2OS and its molecular weight is 334.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is an essential mycolic acid transporter in Mycobacterium tuberculosis . The compound also shows inhibitory properties against various enzymes and proteins .
Mode of Action
This compound interacts with its targets by forming hydrogen bonds with a variety of enzymes and proteins . This interaction disrupts the function of the MmpL3 protein, thereby inhibiting the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the mycolic acid transport pathway by disrupting the function of the MmpL3 protein . Mycolic acids are unique components of the cell wall of mycobacteria and are essential for the survival of Mycobacterium tuberculosis . The disruption of this pathway leads to the inhibition of the growth of the bacteria .
Pharmacokinetics
It is known that the compound is a local anesthetic agent that can cross biological membranes due to its lipid-soluble nature . This suggests that it may have good absorption and distribution characteristics.
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the function of the MmpL3 protein, the compound prevents the transport of mycolic acids, which are essential components of the bacterial cell wall . This leads to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide interacts with a variety of enzymes and proteins. The carboxamide moiety in this compound forms hydrogen bonds with these biomolecules, often inhibiting their activity . For instance, it has been found to interact with enzymes such as HLGP, HIV-1, and renin enzyme .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to have significant effects on cell division and cell death . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It forms hydrogen bonds with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It also disrupts the function of the essential mycobacterial transporter MmpL3 protein .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to produce significant glucose-lowering effects on both type 2 diabetic KKAy mice and ZDF rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methylthieno[2,3-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-12-7-6-8-13(2)18(12)21-19(23)17-11-15-14-9-4-5-10-16(14)22(3)20(15)24-17/h4-11H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLKMFUGZOXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.